Daurisoline-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daurisoline-d11 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline is isolated from plants such as Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block hERG channels and its antiarrhythmic properties. Additionally, Daurisoline is a potent autophagy blocker, making it valuable in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daurisoline-d11 involves the incorporation of deuterium atoms into the Daurisoline molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents or solvents. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow standard procedures for deuterium labeling of organic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, utilizing deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process would also include purification steps such as chromatography to isolate the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Daurisoline-d11, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Daurisoline can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Daurisoline to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Daurisoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Daurisoline can yield quinone derivatives, while reduction can produce reduced isoquinoline alkaloids .
Scientific Research Applications
Daurisoline-d11 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular processes such as autophagy.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its autophagy-blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies .
Mechanism of Action
Daurisoline-d11 exerts its effects primarily through the inhibition of hERG channels, which are critical for cardiac repolarization. By blocking these channels, Daurisoline can prevent abnormal heart rhythms. Additionally, Daurisoline inhibits autophagy by interfering with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. This dual mechanism makes it a valuable compound in both cardiology and oncology research .
Comparison with Similar Compounds
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Tetrandrine: Known for its antiarrhythmic and anticancer effects.
Berbamine: Exhibits similar pharmacological activities, including hERG channel blocking and anticancer properties .
Uniqueness
Daurisoline-d11 is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly useful in pharmacokinetic and pharmacodynamic research, providing insights that are not easily obtainable with non-deuterated compounds .
Properties
Molecular Formula |
C37H42N2O6 |
---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(1R)-5,8-dideuterio-6-methoxy-2-methyl-1-[[2,3,6-trideuterio-4-hydroxy-5-[2,3,5,6-tetradeuterio-4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i6D,7D,8D,9D,10D,11D,18D,19D,20D,21D,22D |
InChI Key |
BURJAQFYNVMZDV-SKPPNVEZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H]2C3=C(C(=C(C(=C3CCN2C)[2H])OC)O)[2H])[2H])OC4=C(C(=C(C(=C4[2H])[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)OC)[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.